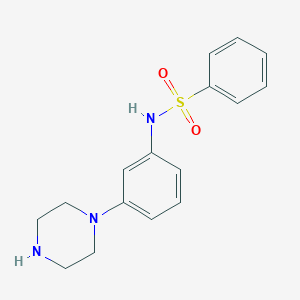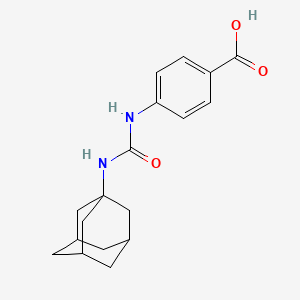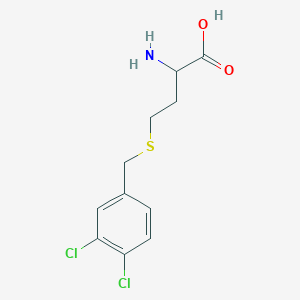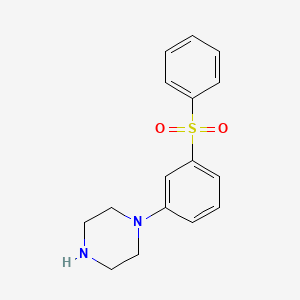
4-(3-Benzenesulfonylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Benzenesulfonylphenyl)piperazine is a chemical compound that features a piperazine ring substituted with a benzenesulfonyl group at the 4-position and a phenyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzenesulfonylphenyl)piperazine typically involves the reaction of 3-benzenesulfonylphenylamine with piperazine under specific conditions. One common method includes the use of a solvent such as methanol or ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making the process more efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Benzenesulfonylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
4-(3-Benzenesulfonylphenyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(3-benzenesulfonylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an antagonist at certain receptors, blocking their activity and thereby exerting its effects. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Benzenesulfonylphenyl)piperidine
- 4-(3-Benzenesulfonylphenyl)morpholine
- 4-(3-Benzenesulfonylphenyl)thiomorpholine
Uniqueness
4-(3-Benzenesulfonylphenyl)piperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H18N2O2S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
1-[3-(benzenesulfonyl)phenyl]piperazine |
InChI |
InChI=1S/C16H18N2O2S/c19-21(20,15-6-2-1-3-7-15)16-8-4-5-14(13-16)18-11-9-17-10-12-18/h1-8,13,17H,9-12H2 |
InChI-Schlüssel |
KDBOZUADFFNYSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







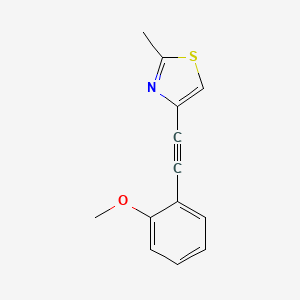
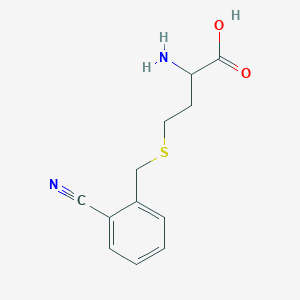
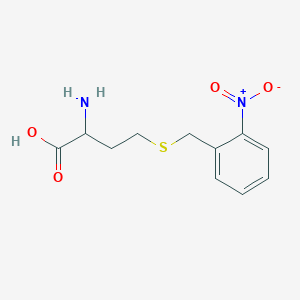
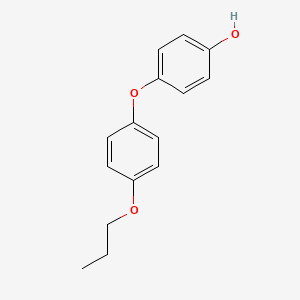


![4-(2-phenyl-1H-benzo[d]imidazol-1-yl)phenol](/img/structure/B10843396.png)
